molecular formula C21H23N5O B5355114 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide

Número de catálogo: B5355114
Peso molecular: 361.4 g/mol
Clave InChI: TYWOKTSOLYNKBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) T790M mutant, which is commonly found in non-small cell lung cancer (NSCLC) patients.

Mecanismo De Acción

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide targets the EGFR T790M mutant by binding to a specific pocket in the kinase domain of the protein, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the growth of NSCLC cells with the T790M mutation, while sparing normal cells. It has also been shown to have minimal toxicity in pre-clinical models. In addition, this compound has been shown to overcome resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide is its specificity for the EGFR T790M mutant, which allows for selective inhibition of tumor growth. However, one limitation is that it may not be effective in patients without this mutation. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound.

Direcciones Futuras

For N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide include clinical trials to determine its safety and efficacy in NSCLC patients with the T790M mutation. In addition, combination therapies with other EGFR inhibitors and immune checkpoint inhibitors may be explored. Further studies are also needed to determine the optimal dosing and treatment regimen for this compound. Finally, the development of more potent and selective inhibitors targeting the EGFR T790M mutant may be pursued.

Métodos De Síntesis

The synthesis of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide involves several steps, starting from the reaction of 4-aminobenzoic acid with 4-bromotoluene to form N-(4-bromophenyl)-4-methylbenzamide. This compound is then reacted with 2-(ethylamino)-4,6-dimethylpyrimidine to form this compound, which is this compound.

Aplicaciones Científicas De Investigación

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide has been extensively studied in pre-clinical models of NSCLC, and has shown promising results in inhibiting the growth of tumors harboring the EGFR T790M mutation. It has also been shown to have a synergistic effect when used in combination with other EGFR inhibitors, such as osimertinib. This compound has the potential to be a valuable therapeutic option for NSCLC patients with the T790M mutation.

Propiedades

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-4-22-21-23-15(3)13-19(26-21)24-17-9-11-18(12-10-17)25-20(27)16-7-5-14(2)6-8-16/h5-13H,4H2,1-3H3,(H,25,27)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWOKTSOLYNKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.